molecular formula C17H22N2O4 B3052273 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis- CAS No. 39979-46-9

1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-

Cat. No.: B3052273
CAS No.: 39979-46-9
M. Wt: 318.4 g/mol
InChI Key: XQCDLHVXAXBMGW-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-(2,5-dioxopyrrol-1-yl)-3,5,5-trimethylhexyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12(8-9-18-13(20)4-5-14(18)21)10-17(2,3)11-19-15(22)6-7-16(19)23/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCDLHVXAXBMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C(=O)C=CC1=O)CC(C)(C)CN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885790
Record name 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-
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Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-
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CAS No.

39979-46-9
Record name BMI-TMH
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-
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Record name 1,1'-(2,2,4-trimethylhexane-1,6-diyl)bis-1H-pyrrole-2,5-dione
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Scientific Research Applications

1H-Pyrrole-2,5-dione, 1,1’-(2,2,4-trimethyl-1,6-hexanediyl)bis- has several scientific research applications:

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 39979-46-9 .
  • IUPAC Name : 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-.
  • Molecular Formula : C₁₇H₂₂N₂O₄.
  • Molecular Weight : 318.37 g/mol .
  • Synonyms: BMI-TMH, N,N'-(2,2,4-Trimethylhexamethylene)bismaleimide .

Structural Features :
The compound is a bismaleimide derivative with a branched 2,2,4-trimethylhexane spacer connecting two maleimide moieties. This branching introduces steric hindrance and alters electronic properties compared to linear analogs .

Applications :
Primarily used in high-performance thermosetting polymers, such as polyimides, due to its thermal stability and crosslinking capability .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Properties of Bismaleimide Derivatives

Compound Name (CAS No.) Spacer Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility LogP Applications
Target Compound (39979-46-9) 2,2,4-Trimethylhexane C₁₇H₂₂N₂O₄ 318.37 Not reported Likely moderate* ~2.1† High-temperature polymers, adhesives
1,6-Bismaleimidohexane (4856-87-5) Linear hexane C₁₄H₁₆N₂O₄ 276.29 144 Soluble in chloroform 1.38 Crosslinking agents, biomaterials
1,4-Bismaleimidobutane (2973-09-3) Linear butane C₁₂H₁₂N₂O₄ 248.24 Not reported Moderate ~0.9† Polymer composites, coatings

*Inferred from branched structure.

Key Differences and Functional Implications

Spacer Branching vs. Linear Chains

  • Target Compound : The 2,2,4-trimethylhexane spacer introduces steric hindrance, reducing molecular flexibility and enhancing thermal stability. This makes it suitable for rigid, high-temperature polymer matrices .
  • 1,6-Bismaleimidohexane : Linear hexane spacer increases chain flexibility, favoring applications in elastomers or biocompatible materials .

Solubility and Reactivity

  • The target compound’s branched structure likely reduces solubility in polar solvents compared to linear analogs like 1,6-Bismaleimidohexane (soluble in chloroform) .
  • Shorter spacers (e.g., 1,4-Bismaleimidobutane) exhibit higher reactivity due to reduced steric effects, enabling faster crosslinking .

Thermal Performance

  • Target Compound : Branched spacers improve thermal degradation resistance. For example, polyamides derived from 2,2,4-trimethylhexanediamine (a related diamine) show superior heat resistance compared to linear analogs .
  • 1,6-Bismaleimidohexane : Lower melting point (144°C) suggests reduced thermal stability in polymers .

Research Findings and Industrial Relevance

  • Polymer Applications : The target compound’s branching aligns with trends in aerospace and automotive industries, where heat-resistant polymers are critical .
  • Toxicity : Related bismaleimides exhibit irritant properties (e.g., R36/37/38 hazard codes), necessitating careful handling .

Biological Activity

1H-Pyrrole-2,5-dione, specifically the compound 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-, is a derivative of pyrrole that has garnered attention for its potential biological activities. This article examines the synthesis, structural properties, and biological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis- is C17H22N2O4. The compound features a pyrrole ring structure that contributes to its reactivity and interaction with biological systems. Understanding the chemical properties is crucial for predicting its biological activity.

Synthesis

The synthesis of pyrrole derivatives often involves the reaction of maleic anhydride with various amines. For instance, derivatives of 1H-Pyrrole-2,5-dione can be synthesized through cyclocondensation reactions involving substituted amidrazones and maleic anhydride. This method allows for the formation of compounds with diverse side chains that can influence biological activity .

Antitumor Activity

Research indicates that certain pyrrole derivatives exhibit significant antitumor properties. For example, studies have shown that modified pyrrole compounds can inhibit the growth of various cancer cell lines by interacting with epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR2). The stability of these interactions suggests potential for development as targeted cancer therapies .

Table 1: Antitumor Activity of Pyrrole Derivatives

CompoundCell Line TestedGI50 (M)Observations
2aHCT-1161.0 × 10⁻⁸Significant inhibition
2aSW-6201.6 × 10⁻⁸Effective against colon cancer
2aColo-2051.0 × 10⁻⁸Low toxicity observed

Anti-inflammatory Activity

The anti-inflammatory effects of pyrrole derivatives have also been studied extensively. Compounds derived from amidrazones have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests that pyrrole derivatives could serve as potential therapeutic agents in inflammatory diseases .

Table 2: Anti-inflammatory Activity of Pyrrole Derivatives

CompoundCytokine Inhibition (%)Cell Type Tested
2a>70%PBMCs
2b>65%PBMCs
2c>60%PBMCs

The proposed mechanism for the biological activity of these compounds involves their ability to intercalate into lipid bilayers and form stable complexes with target receptors. This interaction alters membrane dynamics and influences signaling pathways associated with cell proliferation and inflammation .

Case Studies

In a notable study involving chemically induced colon cancer in rats, the administration of specific pyrrole derivatives resulted in a marked reduction in tumor growth. This highlights their potential application in therapeutic settings for cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and characterization techniques for 1H-Pyrrole-2,5-dione derivatives?

  • Methodology : Synthesis typically involves cyclocondensation reactions using maleic anhydride precursors or functionalized amines. For example, thermal dimerization of substituted maleimides under inert atmospheres (e.g., nitrogen) at 120–150°C yields bis-pyrrole-diones. Post-synthesis, characterize products via NMR (1H/13C), FT-IR (to confirm carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (to verify molecular ion peaks). Purity assessment requires HPLC with UV detection (λ = 254 nm) .

Q. How are thermodynamic properties (e.g., reaction enthalpy, Gibbs free energy) experimentally determined for this compound?

  • Methodology : Use calorimetry (e.g., differential scanning calorimetry) to measure ΔrH° (enthalpy of reaction). Gas-phase thermochemistry can be derived via mass spectrometry coupled with collision-induced dissociation. Computational methods (e.g., DFT with B3LYP/6-31G*) validate experimental data. Reference NIST Chemistry WebBook for benchmark values .

Q. What safety protocols are critical when handling 1H-Pyrrole-2,5-dione derivatives?

  • Methodology : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers. Refer to GHS hazard classifications (e.g., acute toxicity, skin irritation) for risk mitigation .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Methodology : Apply a central composite design to evaluate variables (temperature, catalyst concentration, reaction time). Use ANOVA to identify significant factors. For instance, a 3-factor DoE revealed that temperature (p < 0.01) and molar ratio (p < 0.05) critically impact yield. Optimize via response surface methodology (RSM) to achieve >90% purity .

Q. How to resolve contradictions in thermodynamic data reported across studies?

  • Methodology : Cross-validate using high-level ab initio calculations (e.g., CCSD(T)/CBS) to reconcile discrepancies in ΔrG° or ΔrH°. Replicate experiments under standardized conditions (e.g., 25°C, 1 atm). Compare with NIST-curated data and assess instrumental calibration (e.g., calorimeter accuracy ±1%) .

Q. What methodologies elucidate the biochemical activity of this compound as a phospholipase inhibitor?

  • Methodology : Conduct in vitro enzyme assays with purified phospholipase C (PLC) or A2 (PLA2). Measure inhibition via fluorescence-based substrates (e.g., phosphatidylinositol-4,5-bisphosphate hydrolysis). Use IC50 values and Lineweaver-Burk plots to determine competitive/non-competitive inhibition. Validate with intracellular Ca²⁺ monitoring using Fura-2 AM .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

  • Methodology : Employ density functional theory (DFT) to model transition states and activation barriers. Simulate reaction pathways (e.g., Suzuki-Miyaura coupling) using Gaussian09 with solvation models (IEFPCM). Compare HOMO/LUMO profiles to predict electrophilic/nucleophilic sites. Validate with kinetic isotope effect (KIE) studies .

Q. What experimental approaches identify intermediates in the degradation pathways of this compound?

  • Methodology : Use time-resolved FT-IR or LC-MS/MS to track degradation products under accelerated conditions (e.g., UV exposure, acidic/basic hydrolysis). Isotope labeling (e.g., ¹³C) aids in mapping fragmentation patterns. Pair with DFT-based mechanistic studies to propose plausible degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-

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